1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine
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Overview
Description
1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that features a fused ring system combining pyridine and azepine structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine derivative with an appropriate azepine precursor under acidic or basic conditions. The reaction may require heating and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or ethers .
Scientific Research Applications
1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-b]indole: Similar structure but with a different ring fusion pattern, leading to distinct properties.
Uniqueness
1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring fusion and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-9-3-2-5-11-7-8(9)4-6-12-10/h4,6,11H,2-3,5,7H2,1H3 |
InChI Key |
CBTDZZKEQMEDBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1CCCNC2 |
Origin of Product |
United States |
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